molecular formula C21H15N3O12 B1310671 Tris-succinimidyl-1,3,5-benzenetricarboxylate CAS No. 268539-19-1

Tris-succinimidyl-1,3,5-benzenetricarboxylate

Cat. No.: B1310671
CAS No.: 268539-19-1
M. Wt: 501.4 g/mol
InChI Key: BCFNKSPKXMSVLG-UHFFFAOYSA-N
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Description

Tris-succinimidyl-1,3,5-benzenetricarboxylate is a versatile compound widely used in biochemical research. It is known for its ability to act as a cross-linking agent, facilitating the formation of covalent bonds between molecules. This compound has a molecular formula of C21H15N3O12 and a molecular weight of 501.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Tris-succinimidyl-1,3,5-benzenetricarboxylate involves the formation of covalent bonds between molecules. The succinimidyl groups react with nucleophiles, such as amines, to form stable amide bonds. This cross-linking ability is crucial for its applications in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris-succinimidyl-1,3,5-benzenetricarboxylate is unique due to its three reactive succinimidyl groups, allowing it to form multiple covalent bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and advanced materials .

Properties

IUPAC Name

tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFNKSPKXMSVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459309
Record name 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268539-19-1
Record name 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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